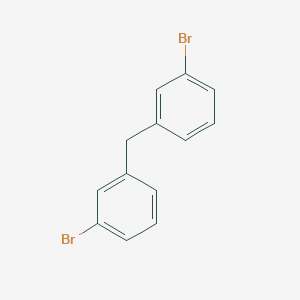

Bis(3-bromophenyl)methane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126950-40-1 |

|---|---|

Molecular Formula |

C13H10Br2 |

Molecular Weight |

326.03 g/mol |

IUPAC Name |

1-bromo-3-[(3-bromophenyl)methyl]benzene |

InChI |

InChI=1S/C13H10Br2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7H2 |

InChI Key |

YQDTYSUTTGVKLW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)Br)CC2=CC(=CC=C2)Br |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3 Bromophenyl Methane and Its Key Precursors

Classical and Contemporary Approaches for Bis(aryl)methane Formation

The construction of the central methylene (B1212753) bridge connecting two aryl rings is a fundamental transformation in organic synthesis. Over the years, numerous methods have been developed, ranging from traditional condensation reactions to more modern and versatile carbon-carbon coupling strategies.

Condensation Reactions in Bis(aryl)methane Synthesis

Condensation reactions represent a classical and often straightforward approach to forming bis(aryl)methanes. These reactions typically involve the acid-catalyzed reaction of an aromatic compound with a carbonyl compound or its equivalent. For instance, the synthesis of bis(indolyl)methanes, a related class of compounds, is often achieved through the condensation of indoles with aldehydes. orientjchem.orgrsc.org This electrophilic substitution reaction is generally catalyzed by Lewis acids or Brønsted acids. orientjchem.orgfrontiersin.org

The mechanism typically involves the activation of the carbonyl group by the catalyst, making it more electrophilic. orientjchem.org Subsequently, two molecules of the aromatic nucleophile, such as indole (B1671886), sequentially attack the carbonyl carbon, leading to the formation of the diarylmethane product after dehydration. orientjchem.orgfrontiersin.org A variety of catalysts have been employed for this transformation, including lanthanide triflates like La(OTf)3, which has been shown to be efficient under microwave irradiation and solvent-free conditions. alliedacademies.org Other effective catalysts include p-toluenesulfonic acid, ajchem-a.com ruthenium chloride (RuCl3·3H2O), mdpi.com and even biocatalysts like α-chymotrypsin. mdpi.com

In a similar vein, bis(3-arylimidazolidinyl-1)methanes have been synthesized through the condensation reaction of N-arylethylenediamines with formaldehyde. nih.gov This highlights the versatility of condensation reactions in creating diverse diarylmethane structures.

Carbon-Carbon Coupling Reactions for Diarylmethane Construction

Modern synthetic chemistry has seen the rise of powerful carbon-carbon coupling reactions, which offer a more versatile and often milder route to diarylmethanes. These methods typically involve the cross-coupling of an aryl halide or triflate with an organometallic reagent.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a prominent example. researchgate.net This reaction offers broad functional group tolerance and has been widely applied in the synthesis of complex organic molecules. researchgate.net For the synthesis of diarylmethanes, this could involve the coupling of a benzyl (B1604629) halide with an arylboronic acid or vice versa. organic-chemistry.org

Another important method is the Hiyama coupling, which utilizes organosilicon compounds. researchgate.net Nickel-catalyzed cross-coupling reactions have also proven effective for the synthesis of diarylmethanes from aryl chlorides and Grignard reagents (ArMgX) in the presence of a bidentate phosphine (B1218219) ligand. organic-chemistry.org Furthermore, nickel catalysis can facilitate the coupling of benzylic ammonium (B1175870) triflates with arylboronic acids, providing a mild route to diarylmethanes with excellent functional group tolerance. organic-chemistry.org

Recent advancements have also explored metal-free coupling reactions. For example, a carbon-carbon bond-forming reaction between tosylhydrazones and boronic acids has been developed, offering a general and functional group-tolerant method. organic-chemistry.org

Targeted Synthetic Strategies for Bis(3-bromophenyl)methane

The synthesis of this compound requires specific strategies to introduce the bromine atoms at the meta positions of the phenyl rings. This can be achieved either by starting with pre-brominated precursors or by brominating a pre-formed diarylmethane scaffold.

Precursor Synthesis Strategies Involving Brominated Phenyl Moieties

A common and often more controlled approach to synthesizing this compound involves the use of starting materials that already contain the 3-bromophenyl moiety. For example, palladium-catalyzed cross-coupling reactions can be employed using brominated aryl precursors.

One potential route could involve the reaction of 3-bromobenzyl bromide with a suitable 3-bromophenyl organometallic reagent. Alternatively, the condensation of 3-bromobenzaldehyde (B42254) with a 3-brominated aromatic nucleophile could be envisioned, drawing parallels to the synthesis of bis(indolyl)methanes.

The synthesis of necessary brominated precursors is a key step. For instance, 3-bromophenylacetic acid can be reacted with 2,4-dihydroxybenzaldehyde (B120756) in the presence of triethylamine (B128534) and acetic anhydride (B1165640) to form 3-(3-bromophenyl)-7-acetoxycoumarin, demonstrating a method to incorporate the 3-bromophenyl group into a more complex structure. mdpi.com The direct bromination of aromatic compounds can also be a viable, though sometimes less selective, method for preparing these precursors. researchgate.net

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and selectivity of bis(aryl)methane synthesis are highly dependent on the reaction conditions and the choice of catalyst. Optimization of these parameters is crucial for achieving high yields and purity of the desired product.

A wide array of catalysts has been investigated for the synthesis of bis(aryl)methanes, particularly for condensation reactions. The choice of catalyst can significantly influence the reaction rate and yield. For the synthesis of bis(indolyl)methanes, a variety of catalysts have been shown to be effective, as detailed in the table below.

| Catalyst | Substrates | Solvent | Conditions | Yield | Reference |

| La(OTf)3 | Indole, Benzaldehyde | Solvent-free | Microwave, 450W | High | alliedacademies.org |

| p-Toluene sulfonic acid | Indole, Benzaldehyde | Acetonitrile | Room Temperature | 90% | ajchem-a.com |

| RuCl3·3H2O | Indole, Benzaldehyde | Benzene (B151609) | Room Temperature | 92% | mdpi.com |

| α-Chymotrypsin | Indole, 4-Nitrobenzaldehyde | Water/Ethanol (B145695) | 50°C | - | mdpi.com |

| Expanded Perlite-PPA | Indole, Carbonyl compounds | Water | - | Good to Excellent | researchgate.net |

| Humic acid | Aldehyde, Indole | Solvent-free | 100°C, Reflux | Good | orientjchem.org |

| B(C6F5)3 | Primary amines, Pyruvates | - | - | Good to High | beilstein-archives.org |

| Re2O7·SiO2 | p-Fluorobenzyl alcohol, p-Xylene | HFIP | 80°C | 89% | rsc.org |

This table is not exhaustive and represents a selection of catalysts used in bis(aryl)methane synthesis.

The development of heterogeneous catalysts, such as Expanded Perlite-Polyphosphoric acid (EP-PPA), offers advantages in terms of catalyst recovery and reuse. researchgate.net Green chemistry principles are also being applied, with the use of biodegradable catalysts like humic acid and reactions in aqueous media or under solvent-free conditions. orientjchem.orgresearchgate.netresearchgate.net

For carbon-carbon coupling reactions, the design of the ligand for the metal catalyst (e.g., palladium or nickel) is critical. Bulky phosphine ligands, for example, can enhance the catalytic activity and substrate scope. organic-chemistry.org The optimization of solvent, temperature, and reaction time are also key factors in achieving successful coupling. rsc.orgrsc.org For instance, in the Re2O7-catalyzed dehydrative Friedel-Crafts reaction, conducting the reaction at 80°C significantly reduced the reaction time compared to room temperature while maintaining a high yield. rsc.org

Green Chemistry Approaches in Bis(aryl)methane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bis(aryl)methanes to mitigate the environmental impact of chemical processes. These approaches focus on the use of eco-friendly solvents, energy-efficient reaction conditions, and recyclable catalysts to improve sustainability.

A significant advancement in the green synthesis of bis(aryl)methanes involves the reduction or complete elimination of hazardous organic solvents. wiley.comnih.gov These methods not only reduce solvent waste but can also lead to simpler work-up procedures and, in some cases, improved reaction rates and yields.

One approach involves performing reactions under solvent-free conditions, often with grinding or milling techniques to ensure adequate mixing of reactants. nih.gov For instance, the condensation of indole with aromatic aldehydes to form bis(indolyl)methanes has been successfully achieved without any catalyst or solvent. nih.govresearchgate.net This method exemplifies a highly atom-economical and environmentally benign protocol. nih.gov In some cases, a minimal amount of a non-toxic solvent like water or ethanol is used. libretexts.org The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability. rochester.edu

Another strategy is the use of alternative, greener solvents. Ionic liquids, for example, have been employed as recyclable reaction media for the synthesis of bis(indolyl)methanes, offering high yields and reduced reaction times. wikipedia.org

The following table summarizes research findings for the synthesis of bis(aryl)methanes under solvent-free or reduced-solvent conditions:

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| None | None | Ambient | 5-180 min | 85-95 | nih.gov |

| P(4-VPH)HSO₄ | None (Grinding) | Room Temp. | 12 min | 94 | wiley.com |

| Citric Acid | Water | Reflux | 20 min | 93 | libretexts.org |

| p-sulfonic acid calix rochester.eduarene | None | 80 °C | 30 min | 95 | rochester.edu |

| Tetrabutylammonium hydrogen sulfate (B86663) | None | 60 °C | 15 min | 96 |

This table is interactive and can be sorted by column.

To enhance reaction rates and reduce energy consumption, alternative energy sources such as microwave irradiation and ultrasonication are being utilized in the synthesis of bis(aryl)methanes. rsc.orgrsc.org These techniques can often lead to significantly shorter reaction times and higher yields compared to conventional heating methods. rsc.org

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate a variety of organic reactions, including the synthesis of bis(indolyl)methanes. rsc.orgnih.gov For example, the reaction of indole with carbonyl compounds in the presence of citric acid and glycerine under microwave irradiation (180 W) afforded bis(indolyl)methanes in good to excellent yields within just 3 minutes. rsc.org Solvent-free microwave-assisted methodologies have also been developed, further enhancing the green credentials of these synthetic routes. rsc.org

Ultrasonication, or the use of ultrasound to promote chemical reactions, is another energy-efficient technique. rsc.org The synthesis of bis(indolyl)methanes has been achieved using ultrasound irradiation in the presence of lemon juice as a catalyst in aqueous ethanol, demonstrating a novel and green approach. rsc.org Combination approaches, such as using sonication in water with a suitable catalyst, have also proven effective. rsc.org

The following table presents research findings on microwave-assisted and ultrasonication techniques in bis(aryl)methane synthesis:

| Technique | Catalyst | Solvent | Time | Yield (%) | Reference |

| Microwave (180W) | Citric Acid | Glycerine | 3 min | Good to Excellent | rsc.org |

| Microwave (450W) | Thiamine Hydrochloride | None | - | Good | rsc.org |

| Ultrasonication | Lemon Juice | Aqueous Ethanol | - | - | rsc.org |

| Sonication | Thiamine Hydrochloride | Water | - | Good | rsc.org |

| Ultrasound | Taurine | Water | - | Broad Substrate Scope | rsc.org |

This table is interactive and can be sorted by column.

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, as it allows for the reduction of waste and the cost-effective reuse of the catalytic material. isuct.ruacs.org Several recyclable catalyst systems have been successfully applied to the synthesis of bis(aryl)methanes.

These catalysts are often solid-supported, which simplifies their separation from the reaction mixture, typically through simple filtration. rochester.edu Examples of such catalysts include poly(4-vinylpyridinium)hydrogen sulfate (P(4-VPH)HSO₄), which has been used for the solvent-free synthesis of bis(indolyl)methanes and can be reused multiple times without significant loss of activity. wiley.com Similarly, p-sulfonic acid calix rochester.eduarene has been employed as a reusable organocatalyst in both water and solvent-free conditions, demonstrating high efficiency even after four cycles. rochester.edu

Other notable recyclable catalysts include chitosan-SO₃H, a biodegradable polymeric catalyst, and nano γ-Al₂O₃. diva-portal.orgacs.org The reusability of these catalysts not only makes the process more economical but also minimizes the environmental footprint of the synthesis. organic-chemistry.org

The following table highlights the reusability of various catalyst systems in the synthesis of bis(aryl)methanes:

| Catalyst | Reusability (Number of Cycles) | Reference |

| Expanded Perlite-Polyphosphoric acid (EP-PPA) | 6 | isuct.ru |

| Poly(4-vinylpyridinium)hydrogen sulfate (P(4-VPH)HSO₄) | Multiple | wiley.com |

| p-sulfonic acid calix rochester.eduarene | 4 | rochester.edu |

| Citric Acid | Multiple | libretexts.org |

| Nano γ-Al₂O₃ | 6 | acs.org |

| Polyvinylpolypyrrolidone-supported triflic acid (PVPP·OTf) | Multiple | nih.gov |

| Chitosan-SO₃H (CTSA) | 5 | diva-portal.org |

| Fe₃O₄@ZrO₂/SO₄²⁻ | 5 | organic-chemistry.org |

This table is interactive and can be sorted by column.

Microwave-Assisted and Ultrasonication Techniques

Functionalization Strategies for this compound Derivatives

The bromine atoms on the this compound scaffold serve as versatile handles for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives with tailored properties.

Chemical Transformations at the Bromine Centers and Aromatic Rings

The carbon-bromine bond in this compound is amenable to a host of well-established cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This methodology allows for the introduction of new aryl or vinyl substituents at the bromine positions, leading to the formation of bis(biaryl)methane or related structures. academie-sciences.frmdpi.com The synthesis of a variety of biaryl compounds has been achieved through Suzuki-Miyaura coupling of aryl bromides. preprints.org

Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com This reaction is a valuable method for the vinylation of aryl halides. researchgate.netacs.org Visible-light-driven Heck reactions have also been developed, offering milder reaction conditions. bldpharm.com

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is widely used for the synthesis of aryl-alkyne derivatives. rsc.orgacs.org Copper-free Sonogashira couplings have also been reported. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. libretexts.orgorganic-chemistry.org This is a general and widely used method for the synthesis of arylamines from aryl halides.

Cyanation: The bromine atoms can be replaced by a cyano group through reaction with a cyanide source, often using a copper or palladium catalyst. rochester.eduisuct.ru The Rosenmund-von Braun reaction, which uses copper(I) cyanide, is a classic method for this transformation. wiley.com

Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium, can lead to a lithium-halogen exchange, generating a dilithiated species. researchgate.net This reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Grignard Reagent Formation: The bromine atoms can react with magnesium metal to form a Grignard reagent. This organometallic intermediate is a powerful nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Integration of this compound Scaffolding into Complex Molecular Architectures

The diarylmethane scaffold of this compound serves as a valuable building block for the construction of more complex molecular architectures, including polymers and macrocycles. The two bromine atoms provide anchor points for polymerization or macrocyclization reactions.

Polymer Synthesis: this compound can be used as a monomer in polymerization reactions. For example, through cross-coupling reactions such as Suzuki-Miyaura or Sonogashira coupling with appropriate di-functionalized comonomers, a variety of polymers can be synthesized. The properties of the resulting polymers, such as thermal stability and solubility, can be tuned by the choice of the comonomer. acs.org

Macrocycle Synthesis: The difunctional nature of this compound makes it a suitable precursor for the synthesis of macrocyclic compounds. Double cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with difunctionalized linkers can lead to the formation of macrocycles containing the diarylmethane unit. nih.govisuct.ru These macrocycles can exhibit interesting host-guest chemistry and have potential applications in areas such as sensing and catalysis. The diarylmethane moiety can also provide a degree of conformational flexibility to the macrocyclic structure. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization of Bis 3 Bromophenyl Methane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Solution-State 1H and 13C NMR Investigations for Molecular Connectivity

Solution-state ¹H and ¹³C NMR are fundamental techniques for establishing the precise connectivity of atoms in Bis(3-bromophenyl)methane.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) bridge protons. The two phenyl rings are chemically equivalent, and the protons on each ring (at positions 2, 4, 5, and 6) would produce a complex multiplet pattern in the aromatic region of the spectrum. The methylene (CH₂) group, connecting the two aromatic rings, would characteristically appear as a sharp singlet, as it has no adjacent protons to couple with.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, one signal is expected for the methylene carbon and six distinct signals for the carbons of the two equivalent 3-bromophenyl rings. The carbon atom bonded to the bromine (C-Br) would appear at a characteristic chemical shift.

While specific data for this compound is not widely published, analysis of its analogues, such as Bis((3-bromophenyl)thio)methane, provides insight into the expected chemical shifts. rsc.org For instance, the methylene bridge carbon in thio-analogues appears around 40 ppm, while the aromatic carbons resonate between approximately 122 and 137 ppm. rsc.org Data from other analogues like 3,3'-[(4-Bromophenyl)methylene]bis(1H-indole) further supports the expected chemical shift ranges for the bromophenyl moiety. derpharmachemica.com

Table 1: Expected NMR Chemical Shifts (δ) for this compound based on Analogues

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | ~7.0-7.5 | Complex multiplet pattern |

| ¹H | Methylene (-CH₂-) | ~3.9-4.3 | Singlet |

| ¹³C | Aromatic (Ar-C) | ~122-143 | Multiple distinct signals |

| ¹³C | Methylene (-CH₂-) | ~40-42 | Single signal |

Note: Ranges are estimated from data reported for thio- and indolyl-analogues. rsc.orgderpharmachemica.comajchem-a.com

Solid-State NMR Spectroscopy for Bulk Material Analysis

Solid-State NMR (ssNMR) is a powerful technique for analyzing the structure and dynamics of materials in their solid, bulk form. Unlike solution-state NMR, which averages out anisotropic interactions due to molecular tumbling, ssNMR provides information about the local environment of nuclei within a rigid lattice. This is particularly useful for characterizing crystalline polymorphism, where a compound can exist in multiple crystal forms with different physical properties. rsc.org For this compound, ssNMR could be used to identify and distinguish between different crystalline or amorphous states, providing insights into crystal packing and molecular conformation in the solid phase. The technique is widely applied to the bulk analysis of related porous aromatic frameworks. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a molecular fingerprinting tool by probing the vibrational modes of chemical bonds. mdpi.commdpi.com Each molecule possesses a unique set of vibrational frequencies that are sensitive to its structure, symmetry, and conformation.

For this compound, key vibrational modes include:

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretch is expected in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

CH₂ Bending: The scissoring and rocking modes of the methylene group appear in the fingerprint region (~1450 cm⁻¹).

IR and Raman spectra are complementary. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, some vibrations may be strong in IR and weak in Raman, or vice versa. Analysis of related bromophenyl compounds in the literature shows characteristic IR absorption bands for the C=C aromatic stretch around 1450-1600 cm⁻¹ and C-H bending around 740 cm⁻¹. derpharmachemica.commdpi.comjmpas.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference Analogue Data |

|---|---|---|---|

| N-H Stretching | IR | 3411-3419 | Data from bis(indolyl)methanes derpharmachemica.commdpi.com |

| C-H (Aromatic) | IR | ~3050 | General for aromatic compounds |

| C-H (Aliphatic) | IR | ~2850-2960 | General for methylene groups |

| C=C (Aromatic) | IR/Raman | ~1450-1600 | Bands observed at 1456 and 1560 cm⁻¹ derpharmachemica.com |

| C-Br Stretching | IR/Raman | ~500-700 | Specific to brominated aromatics |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound (C₁₃H₁₀Br₂), the mass spectrum would provide definitive evidence of its identity.

The most telling feature would be the molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in nearly equal abundance), the molecular ion will appear as a characteristic cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensity ratio of these peaks is expected to be approximately 1:2:1, which is a clear signature for a dibrominated compound.

Analysis of the fragmentation pattern provides structural information. Common fragmentation pathways for this compound would likely involve:

Loss of a Bromine Atom: Cleavage of a C-Br bond to form a [M-Br]⁺ ion.

Benzylic Cleavage: Fission of the C-C bond between a phenyl ring and the methylene bridge to generate a stable bromobenzyl cation ([C₇H₆Br]⁺). libretexts.org

Loss of the Bromobenzyl Moiety: Fragmentation leading to the other half of the molecule.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion and its fragments with high precision, allowing for the unambiguous determination of the elemental formula. rsc.org

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline solid.

Single-Crystal X-ray Diffraction provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. osti.gov For this compound, a single-crystal structure would reveal the exact conformation of the molecule, including the dihedral angle between the two phenyl rings. It would also elucidate the intermolecular interactions that govern the crystal packing, such as potential halogen bonding (Br···Br or Br···H interactions) and π-π stacking between the aromatic rings. Studies on analogous structures like bis(m-bromobenzoyl)methane have successfully used this technique to determine molecular planarity and orientation within the unit cell. osti.gov

Powder X-ray Diffraction (PXRD) is used to analyze the bulk crystalline nature of a sample. It generates a diffraction pattern that is characteristic of a specific crystal structure. PXRD is essential for identifying the crystalline phase of a bulk sample, assessing its purity, and studying polymorphism. rsc.orgrsc.org Any variations in the crystal packing would result in a different PXRD pattern, making it a valuable tool for quality control in material synthesis.

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. rsc.org This provides critical information about the thermal stability and decomposition profile of the compound. For this compound, a TGA curve would show the temperature at which decomposition begins. Brominated aromatic compounds are often known for their thermal robustness. Analogous compounds like tetrakis(4-bromophenyl)methane (B171993) exhibit high thermal stability, with decomposition temperatures reported to be above 300°C. vulcanchem.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. torontech.com DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of this compound would show an endothermic peak corresponding to its melting point. It can also be used to study phase transitions between different polymorphs, which would appear as distinct thermal events on the DSC curve. researchgate.net

Table 3: Application of Thermal Analysis Techniques

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| TGA | Thermal stability, decomposition temperature, char yield. | Determines the temperature range in which the compound is stable and how it decomposes. |

| DSC | Melting point, crystallization temperature, glass transition, phase transitions. | Measures key physical properties like the melting point and identifies potential polymorphism. |

Microscopic Techniques: Scanning Electron Microscopy (SEM) for Morphological Characterization

Scanning Electron Microscopy (SEM) operates by scanning a focused beam of high-energy electrons over a specimen's surface. minia.edu.eg The interaction of these electrons with the sample generates various signals, primarily secondary electrons, which are then detected to form an image that reveals the surface topography in great detail. minia.edu.egelectron-microscopes.com For the morphological characterization of this compound, a solid organic compound, SEM provides invaluable data on its crystalline nature and particle arrangement. boffinaccess.com

In a typical SEM analysis of a solid sample like this compound, the powdered or crystalline material is mounted on a stub and often coated with a thin layer of a conductive material to prevent charge buildup from the electron beam. The resulting micrographs can reveal well-defined crystalline structures, amorphous agglomerates, or a combination of both. The magnification capabilities of SEM allow for the examination of features ranging from the micrometer to the nanometer scale.

Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS), SEM can perform elemental analysis of the sample. boffinaccess.comnih.gov This is particularly useful for brominated compounds like this compound, as it can confirm the presence and distribution of bromine atoms on the surface of the material. nih.gov

While specific SEM studies on this compound are not extensively documented in publicly available literature, the analysis of analogous brominated aromatic compounds and diarylmethane derivatives provides a strong indication of the expected morphological features. For instance, studies on other brominated organic molecules have used SEM to characterize their surface morphology, revealing details about their crystallinity and particle organization. researchgate.netacs.org

Research Findings from Analogous Compounds

Research on various solid organic compounds highlights the utility of SEM in morphological characterization. For example, in the study of brominated flame retardants in dust particles, SEM was used to identify the physical form of these compounds, showing they were present as scattered, highly contaminated particles within a polymer matrix, which suggests transfer through physical abrasion rather than volatilization. nih.gov In another instance, the surface morphology of Tetrabutylammonium Tribromide (TBATB), a solid brominating agent, was examined using SEM, which confirmed its crystalline nature through images showing proper alignment and regularity at various magnifications. boffinaccess.com

The data that would typically be collected in an SEM study of this compound would include qualitative descriptions of the particle morphology and quantitative measurements of particle sizes. The following interactive table illustrates the type of data that would be generated from such an analysis.

| Parameter | Description | Example Value/Observation |

| Particle Shape | Describes the geometric form of the individual particles. | Irregular, Crystalline, Rod-like, Plate-like |

| Particle Size Range | The range of diameters or lengths of the particles observed. | 5 - 50 µm |

| Average Particle Size | The mean size of the particles measured from multiple images. | 25 µm |

| Surface Texture | Describes the fine-scale features on the particle surfaces. | Smooth, Rough, Porous |

| Aggregation | Indicates whether individual particles are clustered together. | Low, Moderate, High |

| Crystallinity | Qualitative assessment of the degree of crystalline order. | Highly Crystalline, Polycrystalline, Amorphous |

This type of detailed morphological data is critical for correlating the microscopic structure of this compound with its macroscopic properties, such as solubility, melting point, and reactivity, and is essential for its potential use in materials science and organic synthesis.

Advanced Applications of Bis 3 Bromophenyl Methane and Its Derivatives in Materials Science and Specialized Organic Synthesis

Precursors for Porous Organic Frameworks (POFs) and Covalent Organic Frameworks (COFs)

Bis(3-bromophenyl)methane and its structural analogs are pivotal building blocks in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). These materials are characterized by their high porosity, large surface areas, and tunable structures, making them suitable for a variety of applications.

Design and Synthesis of Functionalized Porous Materials

The design of functionalized porous materials often involves the strategic selection of monomers that, upon polymerization, yield a robust and porous network. The bromine atoms in this compound and its derivatives serve as reactive sites for coupling reactions, enabling the formation of extended, three-dimensional structures.

A prominent example is the use of tetrakis(4-bromophenyl)methane (B171993) in the Yamamoto homo-coupling reaction to synthesize Porous Aromatic Framework-1 (PAF-1). mdpi.com This tetrahedral monomer leads to a 3D framework with an exceptionally high surface area. mdpi.com The synthesis typically involves the reaction of the brominated precursor with a nickel catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) ([Ni(cod)2]), to facilitate the C-C bond formation. rsc.org Researchers have also developed Ni(COD)2-free methods for synthesizing high surface area porous aromatic frameworks. rsc.org

The synthesis of COFs can be achieved through various condensation reactions, such as those involving boronic acids or the formation of imine, hydrazone, or azine linkages. mdpi.comrsc.org The choice of monomers and linking chemistry allows for precise control over the pore size and functionality of the resulting framework. ossila.com For instance, 3D COFs have been prepared using Schiff base reactions catalyzed by ionic liquids. nih.govacs.org The resulting materials exhibit high thermal stability and large surface areas. nih.govacs.org

A key aspect of designing these materials is the ability to introduce specific functionalities. This can be achieved by using functionalized building blocks or through post-synthetic modification. mdpi.com For example, amine functionalities can be incorporated to enhance CO2 capture capabilities. mdpi.com

Gas Adsorption and Separation Studies, including Methane (B114726) Interactions

The high surface area and tunable porosity of POFs and COFs derived from brominated precursors make them excellent candidates for gas adsorption and separation applications. The separation of gases like methane (CH4) and nitrogen (N2) is a significant challenge in the utilization of resources like coalbed methane. mdpi.com

Adsorption-based separation relies on the differential interaction of gas molecules with the adsorbent surface. mdpi.com Materials derived from this compound and its analogs can be engineered to have specific pore sizes and surface chemistries that favor the adsorption of one gas over another. For instance, the separation of CH4/N2 can be achieved based on the higher polarizability of methane, leading to stronger interactions with the adsorbent. mdpi.com

Research has shown that MOFs and COFs can exhibit high CH4 adsorption capacities and selectivities for CH4/N2 separation. mdpi.com The performance of these materials is influenced by their pore structure and surface properties. mdpi.com For example, creating ultramicropores and introducing specific functional groups can significantly enhance the adsorption capacity and selectivity. mdpi.com

Below is a table summarizing the gas adsorption properties of some porous organic frameworks.

| Framework | Monomer | Surface Area (m²/g) | Gas Adsorption Properties |

| PAF-1 | Tetrakis(4-bromophenyl)methane | 5600 mdpi.com | High CO2 adsorption capacity rsc.org |

| y-POP | 1,3,5-triethynylbenzene and terephthaloyl chloride | - | Tunable CO2 adsorption with amine modification mdpi.com |

| Ni-DBA-3D-COF | 1,4-bis[tris(4'bromophenyl)methyl]benzene and others | 4763 researchgate.net | Moderate enhancement in ethane (B1197151) and ethylene (B1197577) adsorption researchgate.net |

Role in Ligand Design for Coordination Chemistry and Catalysis

The versatility of this compound extends to its use in designing ligands for coordination chemistry, particularly in the construction of Metal-Organic Frameworks (MOFs) and for applications in catalysis.

Development of Metal-Organic Framework (MOF) Components

MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. rsc.org The properties of MOFs, including their pore size, shape, and chemical environment, can be tuned by the choice of the metal and the organic ligand. nih.gov

This compound and its derivatives can be functionalized, for example, by introducing carboxylate groups, to serve as organic linkers in MOF synthesis. The rigid structure of the diphenylmethane (B89790) core can help in the formation of robust and porous frameworks. Porphyrin-based ligands, which can be synthesized from brominated precursors, are of particular interest due to their unique photo-, electro-, and catalytic properties. unl.edu

The development of MOFs with open metal sites is a key strategy for enhancing their catalytic activity. rsc.org These sites can be created by careful design of the ligand and the synthesis conditions. rsc.org

Application in Homogeneous and Heterogeneous Catalysis, such as Carbon Dioxide Transformations

The transformation of carbon dioxide (CO2) into valuable chemicals is a critical area of research. nih.gov MOFs and other coordination complexes derived from this compound-based ligands can act as effective catalysts for these transformations.

For instance, MOFs can catalyze the cycloaddition of CO2 to epoxides to form cyclic carbonates. aaqr.org The catalytic activity can be tuned by modifying the metal center and the ligand structure. aaqr.org Some MOFs have shown high catalytic activity for CO2 conversion without the need for a co-catalyst. aaqr.org

In addition to CO2 conversion, these materials can be used in a range of other catalytic reactions. The predictable and tunable nature of MOFs makes them ideal platforms for developing single-site heterogeneous catalysts. rsc.org The catalytic performance is often influenced by factors such as the dispersion of active metal sites and the interaction between the metal and the support. mdpi.com

The following table highlights some catalytic applications of MOFs.

| Catalyst | Reaction | Key Features |

| ZSM-5-[BMIM]Zn2Br5 | Propylene (B89431) oxide and CO2 to propylene carbonate | High conversion and selectivity aaqr.org |

| [Cu(BDC)(BPDB)0.5]n | CO2 fixation to cyclic carbonates | Active at atmospheric pressure and low temperature aaqr.org |

| PCN-224 | CO2/propylene oxide coupling | Highly active and recoverable heterogeneous catalyst mdpi.com |

| Ni-based catalysts | CO2 methanation | Good catalytic performance mdpi.com |

Building Blocks for Complex Organic Architectures

Organic building blocks are fundamental to the synthesis of more complex molecules in various fields, including pharmaceuticals, agrochemicals, and materials science. boronmolecular.com this compound serves as a valuable building block due to the presence of two reactive bromine atoms, which can be transformed into a variety of other functional groups. ambeed.com

The ability to create intricate and well-defined molecular structures is central to modern organic chemistry. aablocks.com The use of pre-organized building blocks like this compound simplifies the synthesis of complex targets by providing a rigid scaffold upon which further chemical modifications can be made. This approach is crucial for developing new materials with tailored properties for advanced applications.

Synthesis of Novel Bis-Heterocyclic Compounds

The strategic placement of bromine atoms on the phenyl rings of this compound makes it an ideal starting material for the construction of bis-heterocyclic compounds. These structures are of significant interest due to their potential applications in medicinal chemistry and materials science. One notable application involves a palladium-catalyzed intramolecular double C-H functionalization/C-N bond formation reaction. This process efficiently converts this compound derivatives into complex, fused heterocyclic systems. For example, derivatives of this compound have been used to synthesize molecules containing the indolo[2,1-a]isoquinoline core, a structural motif found in various biologically active compounds.

Another key synthetic route involves the Suzuki coupling reaction, a powerful cross-coupling method. This reaction allows for the introduction of various substituents at the bromine positions, paving the way for the creation of a diverse library of bis-heterocyclic compounds. The resulting molecules often exhibit unique photophysical and electronic properties, making them suitable for applications in organic electronics.

Integration into Polymeric Materials

The integration of this compound into polymeric structures is a promising avenue for creating materials with enhanced properties. The bromine atoms can be converted into other functional groups, allowing the molecule to be incorporated as a monomer in polymerization reactions. For instance, it can be used to synthesize polyaryletherketones (PAEKs) and other high-performance polymers. These materials are known for their excellent thermal stability, chemical resistance, and mechanical strength.

The incorporation of the this compound unit can also influence the solubility and processing characteristics of the resulting polymers. Furthermore, the presence of the diphenylmethane core can impart a degree of flexibility to the polymer chain, which can be advantageous in certain applications.

Enabling Strategies for C-H Functionalization

This compound and its derivatives are instrumental in advancing C-H functionalization strategies, a field of chemistry focused on the direct conversion of C-H bonds into C-C or C-heteroatom bonds. This approach offers a more efficient and atom-economical way to synthesize complex molecules. The bromine atoms on this compound can be used as directing groups to control the regioselectivity of C-H activation reactions on the phenyl rings.

Research has demonstrated the use of palladium catalysis for the intramolecular C-H arylation of substrates derived from this compound. This leads to the formation of fluorene (B118485) derivatives, which are important building blocks for organic light-emitting diodes (OLEDs) and other electronic devices. This strategy avoids the need for pre-functionalized starting materials, simplifying the synthetic process.

Development of Advanced Functional Materials with Tunable Electronic and Optical Properties

The unique electronic and structural features of this compound make it a valuable component in the design of advanced functional materials. By chemically modifying the bromine positions, researchers can fine-tune the electronic and optical properties of the resulting molecules to suit specific applications.

Photo-responsive Molecular Systems

This compound derivatives have been incorporated into photo-responsive molecular systems. These are molecules that undergo a reversible structural or electronic change upon exposure to light of a specific wavelength. The diphenylmethane core can act as a flexible hinge, and by attaching photochromic units to the phenyl rings, it is possible to create molecules that exhibit light-induced changes in their shape and properties.

For example, diarylethene units, known for their robust photochromic behavior, can be coupled to the this compound scaffold. The resulting molecules can be switched between two distinct isomeric forms with different absorption spectra and electronic properties, making them candidates for applications in optical data storage and molecular switches.

Molecular Machines and Rotors in the Solid State

The development of molecular machines, nanoscale devices capable of performing mechanical work, is a major goal in nanotechnology. This compound derivatives have been investigated as components of molecular rotors, which are a type of molecular machine that can rotate in response to an external stimulus. The flexible diphenylmethane unit can serve as the axle of the rotor, while the substituted phenyl groups act as the blades.

In the solid state, the packing of these molecules in a crystal lattice can influence their rotational dynamics. By carefully designing the substituents on the phenyl rings, it is possible to control the intermolecular interactions and create crystalline materials that exhibit light- or heat-induced rotational motion. This research opens up possibilities for the development of new types of sensors and actuators.

Electrochemical Investigations and Applications

The electrochemical behavior of this compound and its derivatives is of interest for their potential use in electronic devices and sensors. The bromine atoms can be electrochemically reduced, which can be exploited in the synthesis of new materials through electropolymerization. This process involves applying a potential to a solution containing the monomer, leading to the formation of a polymer film on the electrode surface.

Redox Behavior and Electron Transfer Mechanisms

The redox behavior of aryl halides, including brominated aromatic compounds analogous to this compound, is a subject of significant interest in electrochemistry due to their potential as electron transfer mediators and as precursors for functional materials. While specific studies on the redox characteristics of this compound are not extensively documented, the behavior of related bromophenyl compounds provides valuable insights into its potential electrochemical properties.

The electrochemical oxidation of compounds such as tris(4-bromophenyl)amine (B153671) has been shown to generate a stable triaryl aminium radical cation. nih.gov This process occurs via an EC' mechanism, where an initial electron transfer (E) is followed by a chemical reaction (C'). nih.gov The stability and reactivity of the generated radical cation are crucial for its function as an electron transfer mediator in various chemical transformations. nih.govsoton.ac.uknih.gov For instance, the electrochemically generated radical cation of tris(4-bromophenyl)amine can oxidize other organic molecules, demonstrating its role in mediated electrochemical reactions. nih.govsoton.ac.uk

The electron-withdrawing nature of the bromine atoms in this compound is expected to influence its redox potential. The bromine substituents decrease the electron density of the aromatic rings, which generally makes the compound less susceptible to electrophilic attack but can facilitate reductive processes. Computational studies, such as those employing density functional theory (DFT), can predict the frontier molecular orbitals (HOMO-LUMO) of such compounds, offering theoretical insights into their electronic properties and redox potentials.

In the context of electron transfer mechanisms, studies on monolayers of 4-bromophenyl on electrode surfaces have shown that the electron transfer can be significantly affected by the structure of the modifying layer. researchgate.net Initially, such a layer can inhibit electron transfer, but upon electrochemical treatment (e.g., potential cycling), a more conductive state can be achieved. researchgate.net This transition is associated with a structural change in the monolayer that facilitates electron tunneling. researchgate.net This suggests that polymers or films derived from this compound could exhibit tunable electronic properties.

The reduction of brominated aromatic compounds can lead to the cleavage of the carbon-bromine bond, generating aryl radicals. This process is fundamental to the electrochemical grafting of these molecules onto electrode surfaces. The redox potential at which this C-Br bond cleavage occurs is a key parameter in designing such surface modifications.

The following table summarizes electrochemical data for compounds analogous to this compound, providing an indication of the potential redox behavior of its derivatives.

| Compound/System | Redox Process | Potential (V) | Technique | Notes |

| Tris(4-bromophenyl)amine | Oxidation | --- | Cyclic Voltammetry | Forms a stable radical cation; acts as an electron transfer mediator. nih.govsoton.ac.uk |

| 4-bromophenyl monolayer on Glassy Carbon | Reduction | -1.1 vs. Ag/AgCl | Cyclic Voltammetry | Potential cycling leads to a more conductive state of the monolayer. researchgate.net |

| (rac)-EDOT-DPP-EDOT monomer | Oxidation | 0.75 and 0.90 | Cyclic Voltammetry | Irreversible oxidation peaks leading to electropolymerization. mdpi.com |

This table presents data from compounds analogous to this compound to illustrate potential redox behaviors. The specific redox potentials for this compound may vary.

Design of Modified Electrode Surfaces

The ability to tailor the properties of electrode surfaces is crucial for a wide range of applications, including chemical sensors, electrocatalysis, and energy storage devices. Brominated aromatic compounds, including derivatives of this compound, are valuable precursors for the covalent modification of electrode surfaces.

A primary method for modifying surfaces with these compounds is through the electrochemical reduction of the bromo- or a diazonium salt derivative of the parent molecule. The reduction of an aryldiazonium salt, for instance, is a versatile technique for grafting robust, covalently attached organic layers onto various electrode materials, including carbon-based electrodes like glassy carbon. researchgate.net This process involves the formation of an aryl radical which then bonds to the electrode surface.

Monolayers of 4-bromophenyl have been successfully grafted onto glassy carbon electrodes. researchgate.net These modified surfaces initially exhibit slow electron transfer kinetics compared to the bare electrode. researchgate.net However, the electronic properties of the grafted layer can be altered by applying a specific potential range, leading to a "switched-on" state with significantly faster electron transfer. researchgate.net This behavior is attributed to an irreversible structural change within the monolayer that reduces the HOMO-LUMO gap and enhances electron tunneling. researchgate.net This tunable conductivity is a highly desirable feature for applications in electroanalytical sensors and electrocatalysis. researchgate.net

Furthermore, polymers derived from bromophenyl compounds can be synthesized directly on the electrode surface via electropolymerization. For example, the potentiodynamic electropolymerization of a diketopyrrolopyrrole derivative bearing bromophenyl groups results in the formation of a polymer film on the electrode. mdpi.com The resulting polymer exhibits its own characteristic redox peaks, indicating the successful formation of an electroactive film. mdpi.com Such polymer-modified electrodes can be used in various applications, including the development of chiral surfaces and sensors. mdpi.com

The modification of electrode surfaces with metal complexes anchored via bromophenyl-containing ligands is another advanced application. For instance, a cadmium(II) porphyrin complex functionalized with bromophenyl groups has been used to modify a screen-printed carbon electrode for the selective detection of bisphenol A. mdpi.com The presence of gold nanoparticles in conjunction with the bromophenyl-porphyrin complex enhanced the electrode's conductivity and facilitated the charge transfer process, leading to a highly sensitive and selective sensor. mdpi.com This highlights the synergistic effect of combining brominated organic molecules with other nanomaterials for advanced sensor design.

The following table outlines strategies for modifying electrode surfaces using bromophenyl compounds, which are applicable to derivatives of this compound.

| Modification Strategy | Precursor | Electrode Material | Key Feature | Potential Application |

| Electrografting | Diazonium salt derivative | Glassy Carbon | Forms a robust, covalently attached monolayer with tunable conductivity. researchgate.netresearchgate.net | Electrochemical sensors, electrocatalysis. researchgate.net |

| Electropolymerization | Monomer with polymerizable groups (e.g., thiophene) | Platinum, ITO glass | Creates a stable, electroactive polymer film on the electrode surface. mdpi.com | Chiral electrodes, sensors. mdpi.com |

| Anchoring of Metal Complexes | Ligand with bromophenyl groups | Screen-Printed Carbon | Synergistic effects with nanomaterials enhance sensor performance. mdpi.com | Selective chemical sensors. mdpi.com |

Future Research Directions and Emerging Paradigms

Innovations in Green and Sustainable Synthetic Methodologies for Bis(3-bromophenyl)methane

The synthesis of diarylmethanes, including this compound, is traditionally reliant on methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the development of green and sustainable alternatives that prioritize efficiency, safety, and environmental benignity.

Research is moving towards methodologies that minimize waste and energy consumption. Key areas of innovation include:

Catalyst Development: A significant push is towards using recyclable and heterogeneous catalysts. For instance, metal-free carbon-carbon bond-forming coupling reactions and the use of fully heterogeneous metallaphotocatalytic systems are promising avenues. organic-chemistry.org A bipyridyl-Ni(II)-carbon nitride bifunctional catalyst has been shown to be stable and recyclable for the C-C cross-coupling of aryl bromides, a reaction type directly applicable to the synthesis of this compound. organic-chemistry.org Other approaches involve using novel catalysts like silica (B1680970) tungstic acid (STA) in one-pot, three-component reactions. dntb.gov.ua

Alternative Reaction Media: The use of environmentally friendly solvents is a cornerstone of green chemistry. Polyethylene glycol (PEG) has been identified as an effective and eco-friendly solvent and activator for producing diarylmethane derivatives. asianpubs.org Research into solvent-free reaction conditions is also gaining traction, which can lead to higher yields and simpler workup procedures. rsc.orgmdpi.com

Energy-Efficient Processes: Microwave-assisted synthesis and photocatalysis represent energy-efficient alternatives to conventional heating. rsc.org These techniques can accelerate reaction rates, improve yields, and often allow for milder reaction conditions. For example, a visible-light-mediated heterogeneous protocol has demonstrated high efficiency in synthesizing diarylmethanes. organic-chemistry.org

| Parameter | Traditional Methods (e.g., Friedel-Crafts) | Emerging Green Methodologies |

|---|---|---|

| Catalysts | Stoichiometric Lewis acids (e.g., AlCl₃), often non-recoverable. acs.org | Recyclable heterogeneous catalysts, photocatalysts, metal-free systems. organic-chemistry.orgresearchgate.net |

| Solvents | Often chlorinated or volatile organic compounds (VOCs). | Benign solvents (e.g., PEG, water) or solvent-free conditions. asianpubs.orgrsc.org |

| Energy Input | High temperatures, prolonged heating. | Microwave irradiation, visible light (photocatalysis), lower temperatures. rsc.org |

| Byproducts | Significant generation of hazardous waste. | Minimized waste, higher atom economy. |

| Efficiency | Can have moderate to good yields but often require harsh conditions. vulcanchem.com | Often provides excellent yields under milder conditions. nih.gov |

Expansion of Applications in Next-Generation Materials Science

The rigid structure and the presence of bromine atoms make this compound a promising candidate for the development of advanced materials. The bromine atoms can serve as reactive sites for further functionalization or contribute to specific material properties like flame retardancy.

Future applications are envisioned in several high-performance areas:

Advanced Polymers: The incorporation of this compound units into polymer backbones, such as in polyether ether ketone (PEEK) analogues, can enhance thermal stability and confer flame-retardant properties. vulcanchem.com Its use as a crosslinking agent is also predicted, which could lead to materials with improved mechanical and thermal properties. epa.gov

Organic Electronics: Diaryl- and triarylmethane derivatives are crucial scaffolds in materials for organic light-emitting diodes (OLEDs). amazonaws.comiucr.org this compound could serve as a building block for hole-transport or host materials in OLED devices, a field that is constantly seeking new, efficient, and stable organic semiconductors. ambeed.com

Porous Organic Frameworks (POFs): The synthesis of porous frameworks from brominated precursors like tetrakis(4-bromophenyl)methane (B171993) via Yamamoto-type Ullmann reactions suggests a pathway for using this compound. the-innovation.org Such materials have exceptionally high surface areas and are promising for applications in gas storage and separation.

Liquid Crystals: The rigid aromatic framework of the molecule is a desirable characteristic for the design of liquid crystalline materials. vulcanchem.com Further functionalization could allow for the tuning of mesophase behavior and other physical properties.

| Material Class | Potential Role of this compound | Key Properties Imparted | Reference |

|---|---|---|---|

| Flame-Retardant Polymers | Monomer or additive | Thermal stability, flame resistance | vulcanchem.com |

| Organic Electronics (OLEDs) | Building block for transport or host materials | Structural rigidity, sites for functionalization | ambeed.com |

| Porous Organic Frameworks | Precursor/Linker | Porosity, high surface area | the-innovation.org |

| Liquid Crystals | Core mesogenic unit | Anisotropic properties, structural order | vulcanchem.com |

Integration of Advanced Computational and Experimental Techniques for Deeper Understanding

A synergistic approach combining computational modeling and advanced experimental techniques is crucial for unlocking the full potential of this compound. This integration allows for the prediction of properties and the rational design of new materials and reaction pathways.

Computational Modeling:

Density Functional Theory (DFT): DFT calculations are instrumental in predicting molecular geometry, electronic properties like HOMO-LUMO energy levels, and electrostatic potential maps. These calculations can also simulate spectroscopic data (e.g., NMR chemical shifts) to aid in structural confirmation and resolve ambiguities in experimental results.

Molecular Dynamics (MD): MD simulations can provide insights into the bulk properties of materials derived from this compound, such as solubility parameters and aggregation behavior in different solvents, which is critical for controlling crystallization and processing.

Reaction Pathway Analysis: Computational tools can be used to model reaction mechanisms, identify potential intermediates, and optimize catalytic cycles, thereby accelerating the development of new synthetic routes.

Advanced Experimental Characterization:

Spectroscopy: A combination of NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry remains fundamental for confirming molecular structure and purity.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, angles, and intermolecular interactions like halogen bonding. Advanced analysis can help resolve crystallographic data contradictions, which can arise in brominated diarylmethanes.

Mechanical and Thermal Analysis: For materials science applications, techniques like nanoindentation and polarized light microscopy are used to characterize mechanical properties such as elastic and plastic deformation.

Exploration of Structure-Reactivity Relationships in Functionalized Bis(aryl)methanes

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is fundamental to designing new derivatives with tailored properties. Future research will focus on systematically modifying the core structure and evaluating the resulting changes in reactivity and function.

Influence of Substituents: The two bromine atoms act as electron-withdrawing groups, which reduces the electron density of the aromatic rings and makes them less susceptible to electrophilic substitution compared to unsubstituted or electron-donated analogues. The meta-positioning of the bromine atoms also minimizes steric hindrance around the methylene (B1212753) bridge compared to ortho-substituted isomers. Systematic studies involving the introduction of various electron-donating or electron-withdrawing groups at other positions on the phenyl rings would provide a deeper understanding of these electronic and steric effects.

Functionalization of the Methylene Bridge: The benzylic C-H bonds of the methylene bridge are potential sites for functionalization. researchgate.net Exploring the transformation of this CH₂ group into other functionalities (e.g., C=O, CH-OH, C-X) would vastly expand the synthetic utility of the scaffold, creating a library of derivatives for various applications.

Correlation with Properties: A key research direction is to establish clear correlations between structural modifications and resulting properties. For example, studies on related bis(indolyl)methanes have shown that the nature of aryl substituents can significantly impact their photophysical and biological properties. nih.govresearchgate.net Similar systematic studies on functionalized this compound derivatives are needed to build predictive models for designing molecules with specific optical, electronic, or biological activities. This involves creating well-fitted linear relationships between structural parameters (e.g., Hammett constants) and kinetic or property data. nih.gov

Q & A

Q. What experimental techniques are essential for determining the crystal structure of Bis(3-bromophenyl)methane?

Methodological Answer: Single-crystal X-ray diffraction is critical, employing a Bruker SMART CCD diffractometer with MoKα radiation (λ=0.71073 Å). Data collection should achieve θmax > 100°, with multi-scan absorption correction (e.g., SADABS). Structural refinement using SHELXL97 with constrained H-atom parameters typically yields R-values <0.05 for high-precision determinations. Researchers should validate results against similar brominated aromatic systems to confirm bond geometry .

Q. How should researchers statistically analyze quantitative data from this compound reactivity studies?

Methodological Answer: Apply descriptive statistics (mean ± SD) and graphical representations (scatter plots, Arrhenius curves) to identify trends. Use inferential statistics (ANOVA, t-tests) for hypothesis testing, ensuring proper error propagation and significant figure conventions. Factor-label method is recommended for stoichiometric calculations, as emphasized in advanced research chemistry curricula .

Q. Which spectroscopic methods are most effective for characterizing this compound’s purity and molecular structure?

Methodological Answer: Combine NMR (1H/13C) for functional group identification, IR spectroscopy for bond vibration analysis, and mass spectrometry for molecular weight confirmation. Cross-validate results with X-ray crystallography to resolve ambiguities in stereochemistry, particularly for bromine-substituted aromatic systems .

Advanced Research Questions

Q. What computational strategies predict the electronic properties of this compound derivatives?

Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Compare electrostatic potential maps with crystallographic data to validate charge distribution. Quantum chemical packages like Gaussian or ORCA, coupled with visualization tools (e.g., VMD), enable correlation between computational and experimental UV-Vis spectra .

Q. How can crystallographic data contradictions in brominated diarylmethanes be resolved?

Methodological Answer: Systematically verify data quality through Rint values (<0.05 indicates good merging) and completeness (>95%). Re-examine refinement models using twin-law corrections if asymmetric unit irregularities exist. Cross-validate with spectroscopic data (e.g., 13C NMR chemical shifts for aromatic carbons) to resolve bond-length discrepancies. Comparative analysis with isostructural compounds (e.g., 2,10-bis(3-bromophenyl) derivatives) provides critical benchmarks .

Q. What methodologies enable the design of elastoplastic molecular crystals using this compound analogs?

Methodological Answer: Engineer crystal packing via halogen-halogen interactions by introducing ketone functionalities (e.g., 1,2-bis(3-bromophenyl)ethane-1,2-dione). Characterize mechanical properties via nanoindentation and polarized light microscopy to assess elastic/plastic deformation. Strategic π-π stacking modulation through substituent positioning enhances anisotropic flexibility, as demonstrated in pressure-sensitive organic crystals .

Q. How can microspectroscopic imaging elucidate surface adsorption mechanisms of this compound on indoor materials?

Methodological Answer: Employ ToF-SIMS and AFM-IR to map molecular adsorption at submicron resolution. Conduct controlled exposure experiments in environmental chambers (RH 40-60%, 25°C), followed by multivariate analysis of spectral datasets. Correlation of surface coverage data with computational adsorption energies (DFT) reveals dominant intermolecular interactions (e.g., Br···O dipolar contacts) .

Q. How should researchers design a Science Research Investigation (SRI) to explore catalytic applications of this compound?

Methodological Answer: Follow the SRI framework: (1) Literature review to identify knowledge gaps in cross-coupling catalysis; (2) Hypothesis-driven synthesis of Pd-complexed derivatives; (3) Kinetic studies (e.g., GC-MS monitoring) under varied temperatures/solvents; (4) Statistical analysis of turnover frequencies; (5) Peer-reviewed dissemination of findings, aligning with AP Chemistry research standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.